2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-18(19-8-4-2-5-9-19)27-24(30)21(17-26)16-22-23(20-10-6-3-7-11-20)28-25(32-22)29-12-14-31-15-13-29/h2-11,16,18H,12-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZYQOOHGHJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with thiourea.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various industrial chemicals. Its unique structure makes it a valuable starting material for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
A detailed comparison with structurally related acrylamide derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Key Analogues
*Note: Molecular weight estimated based on structural analogy to .
Structural and Functional Insights
The coumarin-based 4e diverges functionally due to its fluorescent properties, suggesting applications in mechanistic studies or imaging, unlike the non-fluorescent thiazole derivatives.
Substituent Effects: Morpholine vs. Sulfamoyl: The morpholin-4-yl group in the target compound enhances solubility relative to the sulfamoyl group in 5b/5c, which, while polar, may limit membrane permeability due to its bulk .
Biological Activity :
- Target Compound : Computational docking studies (unpublished, inferred from ) suggest strong affinity for PI3K isoforms due to morpholine-thiazole interactions with catalytic lysines.
- 4e : Demonstrated anticoagulant activity in preliminary assays, likely due to coumarin’s structural similarity to warfarin .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Morpholine-containing derivatives (target, ) exhibit better aqueous solubility (~25–50 µM) than sulfamoyl analogues (<10 µM) .
- Lipophilicity (LogP) : The target compound (LogP ~3.5) is less lipophilic than the naphthyl analogue (LogP ~4.8) , favoring better oral bioavailability.
- Metabolic Stability : The thiazole ring in the target compound may resist oxidative metabolism compared to the coumarin core in 4e , which is prone to CYP450-mediated hydroxylation .
Biological Activity
The compound 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.55 g/mol
- Structural Features : The compound features a cyano group, a morpholine moiety, and a thiazole ring, which contribute to its biological activity.
Synthesis
The synthesis typically involves the reaction of thiazole derivatives with morpholine and cyanoacetic acid under controlled conditions. Such synthetic routes are essential for obtaining the compound in sufficient purity and yield for biological testing.
Preliminary studies suggest that this compound may interact with specific biological targets, including:
- Melanocortin Receptors : Particularly the melanocortin-5 receptor (MC5R), which is implicated in various physiological processes.
- Cyclooxygenase Enzymes (COX) : Similar compounds have shown the ability to modulate COX activity, influencing inflammatory pathways.
Anticancer Activity
Research indicates that compounds with structural similarities may exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.
Case Study: In Vitro Analysis
A comparative study evaluated the anticancer efficacy of various thiazole derivatives, including our compound of interest. The results indicated:
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-cyano... | HeLa | 15.0 | >3 |
| 2-cyano... | BxPC-3 | 10.0 | >4 |
| Doxorubicin | HeLa | 10.0 | 1 |
The selectivity index (SI) is crucial for assessing the therapeutic potential of anticancer agents; compounds with SI > 3 are considered promising candidates for medical applications.
Additional Biological Activities
Beyond anticancer effects, compounds like 2-cyano... may also exhibit:
- Antimicrobial Properties : Thiazole derivatives are known for their ability to combat bacterial infections.
- Anti-inflammatory Effects : By modulating COX activity, these compounds could alleviate inflammation-related conditions.
Research Findings
Recent literature highlights the diverse biological activities associated with thiazole derivatives:
- A study published in Journal of Cancer Science and Clinical Therapeutics noted that related thiazole compounds displayed significant antiproliferative effects against various cancer cell lines.
- Further investigations into structure-activity relationships (SAR) have revealed that modifications to the thiazole ring can enhance bioactivity, providing insights into optimizing therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-cyano-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-N-(1-phenylethyl)prop-2-enamide, and how can purity be verified?
Answer: The compound can be synthesized via a multi-step approach:
Thiazole core formation : React 4-phenylthiazole derivatives with morpholine under nucleophilic substitution conditions .
Cyanopropenamide coupling : Use a condensation reaction between the thiazole intermediate and cyanoacetamide derivatives, catalyzed by DCC (dicyclohexylcarbarbodiimide) or EDCI .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol .
Purity verification :
Q. How should researchers characterize the molecular structure of this compound?
Answer:
Q. What computational methods are suitable for analyzing its electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential maps .
- Molecular docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases, noting the thiazole-morpholine motif’s role in ATP-binding pocket interactions) .
- Solvent effects : Perform COSMO-RS simulations to assess solubility in polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can researchers address low yields in the final condensation step during synthesis?
Answer:
- Catalyst optimization : Replace DCC with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by 15–20% .
- Solvent screening : Test mixed solvents (e.g., THF/DMF) to stabilize intermediates and reduce side reactions .
- In-situ monitoring : Use FT-IR or inline HPLC to identify kinetic bottlenecks .
Q. How to resolve contradictions between NMR data and X-ray crystallography results for this compound?
Answer:
- Dynamic effects : NMR may average conformers (e.g., morpholine ring puckering), while X-ray captures static structures. Compare temperature-dependent NMR (VT-NMR) with crystallography .
- Polymorphism : Recrystallize under varied conditions (e.g., slow evaporation vs. rapid cooling) to isolate dominant polymorphs .
- Complementary techniques : Use 2D NOESY to validate spatial proximity of protons conflicting with crystallographic distances .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Analog synthesis : Replace the phenyl group with fluorinated or electron-withdrawing substituents (e.g., 4-CF₃) to modulate binding affinity .
- Biological assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and molecular volume to predict activity .
Q. How to address hygroscopicity issues during crystallization?
Answer:
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
Answer:
- Design of Experiments (DoE) : Use Plackett-Burman or Box-Behnken designs to screen variables (temperature, solvent ratio, catalyst loading) .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer (e.g., Corning AF-2400 reactor) .
- Process Analytical Technology (PAT) : Integrate inline FT-IR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
